Enhanced Lipophilicity (LogP) Drives Differentiated ADME Profile Versus Mono-Halogenated Analogs
The target compound exhibits a calculated LogP of 2.9 [1]. This value is significantly higher than that of its closest structural comparators: Methyl 3-fluoro-2-methylbenzoate (XLogP3 = 2.2) [2] and Methyl 4-chloro-3-fluorobenzoate (LogP = 2.27) [3]. The ~0.6-0.7 log unit increase translates to a roughly 4- to 5-fold increase in lipophilicity, which directly impacts membrane permeability and distribution coefficients, making it a distinct chemical tool for modulating compound properties in drug discovery.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.9 (Calculated) |
| Comparator Or Baseline | Methyl 3-fluoro-2-methylbenzoate: 2.2 (XLogP3); Methyl 4-chloro-3-fluorobenzoate: 2.27 (LogP) |
| Quantified Difference | ΔLogP = +0.7 vs. Methyl 3-fluoro-2-methylbenzoate; ΔLogP = +0.63 vs. Methyl 4-chloro-3-fluorobenzoate |
| Conditions | Computed values from authoritative databases (MolAid, PubChem, Molbase). |
Why This Matters
For procurement, this data confirms that the compound is not a simple substitute for its mono-halogenated or differently substituted analogs; its higher LogP makes it a distinct choice for projects requiring enhanced passive membrane permeability or altered distribution profiles.
- [1] MolAid. Methyl 4-chloro-3-fluoro-2-methylbenzoate | 174403-70-4. https://www.molaid.com/MS_22747606 (accessed 2026-04-22). View Source
- [2] PubChem. Methyl 3-fluoro-2-methylbenzoate. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-22). View Source
- [3] Molbase. Methyl 4-chloro-3-fluorobenzoate. https://qiye.molbase.cn/ (accessed 2026-04-22). View Source
